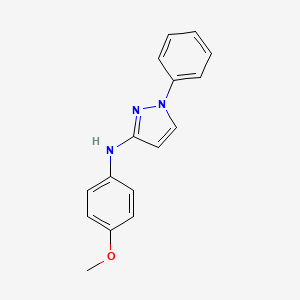

N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine

Descripción general

Descripción

Métodos De Preparación

La síntesis de FPL-62064 implica la reacción de 4-metoxianilina con ácido 1-fenil-1H-pirazol-3-carboxílico bajo condiciones específicas. La reacción típicamente requiere un catalizador y procede a través de una serie de pasos que incluyen la formación de amida y la ciclización . Los métodos de producción industrial para FPL-62064 no están ampliamente documentados, pero probablemente involucran rutas sintéticas similares con optimización para la producción a gran escala.

Análisis De Reacciones Químicas

FPL-62064 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.

Sustitución: FPL-62064 puede experimentar reacciones de sustitución nucleofílica, particularmente en el anillo de pirazol.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos como el dimetilsulfóxido y el etanol, así como catalizadores como el paladio sobre carbón. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Research has indicated that compounds within the pyrazole class, including N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine, exhibit significant anti-inflammatory effects. The compound has shown promise in inhibiting Kit protein kinases, which play a crucial role in various inflammatory pathways. This inhibition can be beneficial in treating conditions such as rheumatoid arthritis and osteoarthritis, where inflammation is a primary concern .

Treatment of Skin Disorders

The compound has been explored for its efficacy in treating skin conditions such as hyperpigmentation and mastocytosis. Its application in cosmetic formulations aims at skin lightening and addressing pigmentation issues. The mechanisms involve the modulation of cellular pathways that regulate melanin production, thereby offering a therapeutic approach to skin discoloration and related disorders .

Antimicrobial Activity

This compound has also been associated with antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum activity positions the compound as a candidate for further development in antimicrobial therapies .

Synthetic Pathways and Characterization

The synthesis of this compound typically involves the reductive amination of appropriate precursors. The characterization of this compound is achieved through various spectroscopic methods including NMR (Nuclear Magnetic Resonance) and mass spectrometry, confirming its molecular structure and purity .

| Method | Details |

|---|---|

| Synthesis Route | Direct reductive amination using NaBH4/I2 as a reducing agent |

| Characterization | Confirmed via IR, 1H NMR, 13C NMR, and mass spectral data |

| Biological Testing | Evaluated for anti-inflammatory, antimicrobial, and anticancer activities |

Inhibition of Kit Protein Kinase

A notable study demonstrated the effectiveness of this compound in inhibiting Kit protein kinase activity. This inhibition was linked to reduced inflammatory responses in animal models of arthritis .

Cosmetic Applications

In clinical trials focused on dermatological applications, formulations containing this compound showed significant improvement in skin tone uniformity among participants suffering from hyperpigmentation .

Antimicrobial Efficacy

Research highlighted the compound's ability to combat resistant strains of bacteria, suggesting its potential utility in developing new antimicrobial agents. Laboratory tests indicated effective inhibition zones against tested pathogens .

Mecanismo De Acción

FPL-62064 ejerce sus efectos inhibiendo la actividad de la sintetasa de prostaglandina y la 5-lipoxigenasa. Estas enzimas participan en la biosíntesis de eicosanoides, que son moléculas de señalización que juegan un papel clave en la inflamación. Al inhibir estas enzimas, FPL-62064 reduce la producción de eicosanoides proinflamatorios, ejerciendo así sus efectos antiinflamatorios .

Comparación Con Compuestos Similares

FPL-62064 es único en su inhibición dual de la sintetasa de prostaglandina y la 5-lipoxigenasa. Los compuestos similares incluyen:

Zileutón: Un inhibidor selectivo de la 5-lipoxigenasa.

Indometacina: Un inhibidor no selectivo de la ciclooxigenasa.

Aspirina: Otro inhibidor no selectivo de la ciclooxigenasa.

En comparación con estos compuestos, FPL-62064 ofrece la ventaja de dirigirse tanto a la sintetasa de prostaglandina como a la 5-lipoxigenasa, lo que puede resultar en efectos antiinflamatorios más completos .

Actividad Biológica

N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine, a compound belonging to the pyrazole family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyrazole ring substituted with a 4-methoxyphenyl group and a phenyl group. Its structural formula can be represented as follows:

This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

Research indicates that compounds within the pyrazole class exhibit various mechanisms of action, including:

- Inhibition of Protein Kinases : this compound has been shown to inhibit Kit protein kinases, which are involved in several signaling pathways related to cancer and inflammation .

- Antioxidant Activity : The compound demonstrates antioxidant properties, potentially protecting cells from oxidative stress .

- Anti-inflammatory Effects : It has been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in treating inflammatory diseases .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Anticancer Activity : In a study evaluating the cytotoxicity of various pyrazole derivatives, this compound demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, with IC50 values indicating potent activity .

- Anti-inflammatory Mechanism : Another study highlighted the compound's ability to inhibit the release of TNF-α in LPS-stimulated macrophages, suggesting its potential for treating inflammatory conditions such as rheumatoid arthritis .

- Inhibition of Kinases : The compound was found to selectively inhibit Kit protein kinases, which are implicated in certain malignancies and inflammatory disorders. This inhibition was linked to reduced tumor growth in xenograft models .

Propiedades

IUPAC Name |

N-(4-methoxyphenyl)-1-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-20-15-9-7-13(8-10-15)17-16-11-12-19(18-16)14-5-3-2-4-6-14/h2-12H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLGNFJHVJIZPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NN(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30145670 | |

| Record name | Fpl 62064 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103141-09-9 | |

| Record name | Fpl 62064 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103141099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fpl 62064 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of FPL-62064?

A1: FPL-62064 acts as a Kit protein kinase inhibitor. [] Kit protein kinase plays a crucial role in various cellular processes, including cell growth, survival, and differentiation. By inhibiting this kinase, FPL-62064 may interfere with these processes, offering therapeutic potential for diseases where Kit kinase activity is implicated.

Q2: What are the potential therapeutic applications of FPL-62064 based on the research findings?

A2: The research suggests that FPL-62064 holds promise for treating diseases or conditions where Kit protein kinase inhibition is beneficial. [] Specifically, the studies highlight its potential in addressing skin disorders like hyperpigmentation and cutaneous mastocytosis. [] Additionally, its potential for cosmetic applications, particularly skin lightening, is also mentioned. [] Reference:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.